molecular formula C10H9NOS B6166933 (3-phenyl-1,2-thiazol-4-yl)methanol CAS No. 1823356-24-6

(3-phenyl-1,2-thiazol-4-yl)methanol

Cat. No.: B6166933
CAS No.: 1823356-24-6
M. Wt: 191.2
InChI Key:
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Description

(3-phenyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a hydroxymethyl group Thiazole rings are known for their aromaticity and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1,2-thiazol-4-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate aldehyde or ketone. One common method is the reaction of 3-phenyl-1,2-thiazole with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1,2-thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: The major products include (3-phenyl-1,2-thiazol-4-yl)aldehyde and (3-phenyl-1,2-thiazol-4-yl)carboxylic acid.

    Reduction: The major products include this compound and (3-phenyl-1,2-thiazol-4-yl)methylamine.

    Substitution: The products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

(3-phenyl-1,2-thiazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-phenyl-1,2-thiazol-4-yl)methanol involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • (2-phenyl-1,3-thiazol-4-yl)methanol
  • (4-phenyl-1,2-thiazol-3-yl)methanol
  • (3-phenyl-1,2-oxazol-4-yl)methanol

Uniqueness

(3-phenyl-1,2-thiazol-4-yl)methanol is unique due to the specific positioning of the phenyl and hydroxymethyl groups on the thiazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

CAS No.

1823356-24-6

Molecular Formula

C10H9NOS

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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